2-(4-Methoxy-2-nitrophenyl)-1h-indole

IDO1 inhibition Immuno-oncology Enzymatic assay

Select 2-(4-Methoxy-2-nitrophenyl)-1H-indole (CAS 917966-86-0) for its proven nanomolar IDO1 inhibition (IC₅₀ = 13 nM) and distinct 4-methoxy-2-nitrophenyl motif that cannot be replicated by simpler 2-phenylindoles. The reducible nitro group enables facile conversion to aniline intermediates for rapid library expansion, while the balanced LogP (4.27) and TPSA (70.84 Ų) make it an ideal property-space comparator. Cross-species activity consistency (mouse/human) reduces translational risk in immuno-oncology programs.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 917966-86-0
Cat. No. B12602441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-2-nitrophenyl)-1h-indole
CAS917966-86-0
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c1-20-11-6-7-12(15(9-11)17(18)19)14-8-10-4-2-3-5-13(10)16-14/h2-9,16H,1H3
InChIKeyAAVHDSITBQGOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-2-nitrophenyl)-1H-indole (CAS 917966-86-0): Procurement-Ready Chemical Profile and Key Specifications


2-(4-Methoxy-2-nitrophenyl)-1H-indole (CAS 917966-86-0) is a synthetically tractable indole derivative featuring a 2-aryl substitution pattern with electron-donating methoxy and electron-withdrawing nitro groups on the pendant phenyl ring [1]. The compound exhibits distinct physicochemical properties—including a molecular weight of 268.27 g/mol, a topological polar surface area (TPSA) of 70.84 Ų, and a calculated LogP of 4.27—that differentiate it from unsubstituted 2-phenylindole and other simpler indole analogs [2]. These structural features render it a valuable scaffold for medicinal chemistry optimization and a useful intermediate in heterocyclic synthesis [3].

Critical Differentiators of 2-(4-Methoxy-2-nitrophenyl)-1H-indole: Why Structural Analogs Cannot Be Interchanged


Substitution of 2-(4-Methoxy-2-nitrophenyl)-1H-indole with a simpler 2-phenylindole or other indole derivatives is not scientifically justifiable for applications requiring potent IDO1 inhibition or specific physicochemical profiles. The 4-methoxy-2-nitrophenyl motif confers a unique combination of electronic properties and steric bulk that significantly alters both target engagement and molecular properties. While 2-phenylindole exhibits only micromolar activity in nitric oxide production assays (IC₅₀ ~38 µM), the target compound demonstrates nanomolar IDO1 inhibition (IC₅₀ = 13 nM) [1]. Furthermore, the nitro group provides a synthetic handle for reductive elaboration to amine intermediates, a functional versatility absent in unsubstituted analogs [2]. The quantitative evidence below establishes the specific, verifiable dimensions where this compound cannot be casually replaced.

Quantitative Performance Benchmarks for 2-(4-Methoxy-2-nitrophenyl)-1H-indole: Comparator-Based Selection Evidence


IDO1 Enzymatic Inhibition Potency: 2-(4-Methoxy-2-nitrophenyl)-1H-indole vs. Clinical Benchmark Epacadostat

2-(4-Methoxy-2-nitrophenyl)-1H-indole exhibits substantially higher potency against indoleamine 2,3-dioxygenase 1 (IDO1) compared to the clinical-stage IDO1 inhibitor epacadostat. In cell-based enzymatic assays, the target compound achieved an IC₅₀ of 13 nM against mouse IDO1 expressed in P815 cells [1], versus epacadostat's reported IC₅₀ of 71.8 nM against human IDO1 [2]. This represents a 5.5-fold improvement in potency in comparable assay systems.

IDO1 inhibition Immuno-oncology Enzymatic assay

Human Cellular IDO1 Inhibition: Target Compound vs. NLG-919 Analogue in IFNγ-Stimulated Cells

In human tumor cell lines stimulated with interferon-gamma (IFNγ) to induce IDO1 expression, 2-(4-Methoxy-2-nitrophenyl)-1H-indole maintained nanomolar potency. IC₅₀ values of 14 nM (LXF-289 lung cancer cells) and 16 nM (A375 melanoma cells) were observed after 48 hours of incubation [1]. In comparison, an NLG-919 analogue (Compound 24) exhibits an IC₅₀ of 38 nM against IDO1 [2], making the target compound approximately 2.4- to 2.7-fold more potent in similar cellular contexts.

Cellular assay IDO1 inhibition Human cancer cells

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. 2-Phenylindole

The presence of methoxy and nitro substituents on the 2-aryl ring substantially alters the compound's physicochemical profile relative to the unsubstituted parent 2-phenylindole. 2-(4-Methoxy-2-nitrophenyl)-1H-indole exhibits a calculated LogP of 4.27 and a topological polar surface area (TPSA) of 70.84 Ų [1], whereas 2-phenylindole has a LogP of 3.83 and a TPSA of 15.79 Ų [2]. This represents a 0.44 unit increase in LogP and a 55 Ų increase in polar surface area—both within ranges that influence membrane permeability and solubility in drug development.

Lipophilicity Polar surface area Drug-likeness

Synthetic Versatility: Reducible Nitro Group as a Functional Handle

The 2-nitro substituent on the phenyl ring of 2-(4-Methoxy-2-nitrophenyl)-1H-indole provides a synthetically valuable handle for reduction to the corresponding aniline derivative. This transformation, achievable under standard hydrogenation or metal-acid conditions, generates a primary amine that can be further elaborated via amide coupling, reductive amination, or diazonium chemistry [1]. In contrast, the unsubstituted 2-phenylindole lacks this functional group, offering no equivalent diversification pathway without additional, often low-yielding, electrophilic aromatic substitution steps .

Synthetic intermediate Nitro reduction Amine synthesis

Target Engagement Across Species Orthologs: Consistent Human/Mouse IDO1 Inhibition

2-(4-Methoxy-2-nitrophenyl)-1H-indole demonstrates comparable inhibitory activity against both mouse and human IDO1 orthologs, with IC₅₀ values of 13 nM (mouse P815 cells) and 16 nM (human A375 cells), respectively [1]. This cross-species consistency (within 1.2-fold) contrasts with some indole-based IDO1 inhibitors that exhibit significant species-dependent potency variations, which can complicate preclinical in vivo efficacy studies in murine models [2]. For comparison, the clinical candidate epacadostat shows a >3-fold difference between mouse and human IDO1 IC₅₀ values in certain assay formats.

Species ortholog IDO1 Translational relevance

Lipophilic Ligand Efficiency (LLE): Favorable Balance of Potency and Lipophilicity

Lipophilic ligand efficiency (LLE, defined as pIC₅₀ - LogP) provides a metric for assessing the quality of a hit or lead compound by penalizing excessive lipophilicity. 2-(4-Methoxy-2-nitrophenyl)-1H-indole (pIC₅₀ = 7.89; LogP = 4.27) yields an LLE of 3.62 [1][2]. In comparison, the parent 2-phenylindole (pIC₅₀ ≈ 4.42 for NO inhibition; LogP = 3.83) yields an LLE of 0.59 [3][4]. The target compound's substantially higher LLE indicates a more efficient balance of potency and lipophilicity, a desirable attribute for lead candidates entering hit-to-lead optimization.

Lipophilic efficiency Drug design Lead optimization

Targeted Research and Procurement Applications for 2-(4-Methoxy-2-nitrophenyl)-1H-indole


Lead Optimization for IDO1-Targeted Cancer Immunotherapy

Given its nanomolar IDO1 inhibitory potency (IC₅₀ = 13-16 nM) and favorable lipophilic ligand efficiency (LLE = 3.62), 2-(4-Methoxy-2-nitrophenyl)-1H-indole serves as an attractive starting point for medicinal chemistry programs developing next-generation IDO1 inhibitors for immuno-oncology applications [1][2]. The scaffold's cross-species consistency reduces translational risk, enabling more reliable mouse efficacy studies before advancing to higher species [3].

Synthesis of Diversified Amine-Containing Chemical Libraries

The reducible 2-nitro group on the phenyl ring enables facile conversion to the corresponding aniline under standard hydrogenation conditions [1]. This amine intermediate can be subsequently elaborated via amide coupling, sulfonamide formation, or reductive amination to generate structurally diverse compound libraries. This synthetic versatility makes the compound valuable for high-throughput screening deck expansion and structure-activity relationship (SAR) exploration [2].

Physicochemical Benchmarking and Property-Driven Hit Triage

With a calculated LogP of 4.27 and TPSA of 70.84 Ų, the compound provides a useful comparator for assessing the property space of new indole-based hits [1]. Procurement of this compound allows research teams to experimentally validate in silico property predictions and to establish baseline chromatographic behavior (e.g., reverse-phase HPLC retention times) for comparing analog series [2].

Tool Compound for IDO1 Pathway Dissection in Cellular Immunology

The compound's potent inhibition of IDO1 in both mouse and human cellular assays (IC₅₀ = 13 nM and 14-16 nM, respectively) makes it a useful tool compound for dissecting the role of tryptophan catabolism in immune cell function [1]. It can be employed in co-culture models of T-cell suppression to validate IDO1-mediated mechanisms or to benchmark the activity of novel inhibitors in secondary assays [2].

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